molecular formula C12H10FNO2S B15227308 (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B15227308
M. Wt: 251.28 g/mol
InChI Key: CPHSMWSKMLJIDH-UHFFFAOYSA-N
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Description

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is a synthetic compound featuring a thiophene ring substituted at the 2-position with an acetic acid moiety and a 4-fluoroanilino group. Its molecular formula is C₁₂H₁₀FNO₂S, with a molecular weight of 251.28 g/mol (inferred from analogous structures in ). The compound’s structure combines a heterocyclic thiophene core with a fluorinated aromatic amine, which may enhance its electronic properties and biological interactions.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-fluoroanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10FNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16)

InChI Key

CPHSMWSKMLJIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluoro-phenylamino Group: This step involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an amine group.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Heterocycle Variations

Compound Name Heterocycle Substituents Molecular Formula Key Differences vs. Target Compound Reference ID
[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid Thiazole 4-Fluoroanilino, acetic acid C₁₁H₉FN₂O₂S Thiazole (N-containing) vs. thiophene; altered electronic properties
2-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid Thiazole 4-Fluorophenyl, methyl, acetic acid C₁₂H₁₀FNO₂S Methyl on thiazole increases lipophilicity
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone 4-Methylanilino, dioxo, acetic acid C₁₃H₁₃N₂O₄S Dioxo-thiazolidinone introduces hydrogen-bonding sites

Key Insight : Thiazole-based analogs (e.g., ) may exhibit enhanced metabolic stability due to nitrogen’s electronegativity, whereas the thiophene core in the target compound could improve π-π stacking interactions.

Substituent Modifications

Compound Name Substituent Position/Type Molecular Formula Biological Implications Reference ID
(3,5-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid 3,5-Dimethylanilino C₁₄H₁₅NO₂S Steric hindrance may reduce receptor binding
(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid 2-Methoxyanilino C₁₃H₁₃NO₃S Electron-donating methoxy group alters electronic profile
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid 2-Fluoroanilino C₁₁H₉FN₂O₂S Ortho-fluoro substitution may hinder planar conformation

Key Insight: The 4-fluoro substitution on the anilino group (target compound) is strategically favorable for electronic effects without steric interference, unlike 3,5-dimethyl () or 2-methoxy () analogs.

Functional Group Comparisons

Compound Name Functional Group Key Property Reference ID
2-[(4-Fluorophenyl)thio]acetic acid Thioether linkage Increased sulfur oxidation susceptibility
(3-Boc-amino-pyrrolidin-1-yl)-thiophen-2-yl-acetic acid Boc-protected amine Enhanced solubility and protease resistance

Key Insight : The acetic acid moiety is conserved across analogs (e.g., ), suggesting its role in ionic interactions or salt bridge formation.

Research Findings and Implications

  • SAR Trends : Thiophene-thiazole swaps () and substituent positional changes () highlight the importance of electronic and steric factors in drug design.
  • Metabolic Stability: Thiazolidinone derivatives () with dioxo groups may face faster clearance compared to thiophene-acetic acid analogs.

Biological Activity

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a thiophene ring, a fluoro-substituted phenyl group, and an acetic acid moiety. These characteristics suggest potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Overview

The molecular structure of this compound can be described as follows:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Fluoro-substituted Phenyl Group : A phenyl ring with a fluorine atom, which can enhance biological activity.
  • Acetic Acid Moiety : Contributes to the compound's solubility and reactivity.

Preliminary studies indicate that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. By inhibiting mPGES-1, the compound may reduce the production of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown efficacy in inhibiting mPGES-1, suggesting that this compound may also exhibit anti-inflammatory effects .
  • Anticancer Potential :
    • The inhibition of PGE2 production is linked to reduced tumor growth in several cancer models. Studies indicate that compounds targeting mPGES-1 can selectively inhibit cancer cell proliferation while minimizing side effects associated with traditional COX inhibitors .
  • Enzyme Interaction Studies :
    • Interaction studies are crucial for understanding the therapeutic potential and mechanism of action. Initial findings suggest that this compound may bind effectively to mPGES-1, leading to significant biological effects at low micromolar concentrations .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
2-(Thiophen-2-yl)acetic AcidThiophene ring with acetic acidInhibitor of microsomal prostaglandin E synthase
4-Fluorophenylacetic AcidFluorinated phenyl group with acetic acidPotential anti-inflammatory properties
3-(Thiophen-2-yl)propanoic AcidThiophene ring with propanoic acidSimilar anti-inflammatory activity

The combination of a fluoro-substituted phenyl group with an amino functional group enhances its biological activity compared to other compounds lacking these specific substitutions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 in the low micromolar range, indicating potential for therapeutic applications in inflammation and cancer treatment .
  • Cell Line Experiments :
    • Experiments on A549 lung cancer cell lines showed that certain derivatives induced cell cycle arrest and apoptosis, further supporting their anticancer potential .
  • Structure–Activity Relationship (SAR) :
    • SAR studies indicated that modifications to the thiophene and phenyl groups significantly influence biological activity, providing insights for future drug design .

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